molecular formula C21H21F3N4O2 B8198336 ART558

ART558

Cat. No.: B8198336
M. Wt: 418.4 g/mol
InChI Key: YHMDHAMZFMNMTF-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ART558 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution, condensation reactions, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in batch reactors, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ART558 primarily undergoes reactions related to its function as an inhibitor of DNA polymerase theta. These include:

Common Reagents and Conditions

Major Products

The primary product of reactions involving this compound is the inhibited form of DNA polymerase theta. No significant by-products are formed under standard reaction conditions .

Mechanism of Action

ART558 exerts its effects by binding to the allosteric site of DNA polymerase theta, thereby inhibiting its activity. This inhibition prevents Polθ from participating in the repair of DNA double-strand breaks through the theta-mediated end joining pathway. As a result, cells deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations, experience synthetic lethality when treated with this compound . The compound also enhances the effects of poly(ADP-ribose) polymerase (PARP) inhibitors, making it a valuable tool in combination therapies .

Properties

IUPAC Name

(2S,3R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-3-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDHAMZFMNMTF-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N(C)C(=O)[C@@H]2[C@@H](CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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